molecular formula C10H18O2 B13310100 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13310100
M. Wt: 170.25 g/mol
InChI Key: KAXKNJPZBVWJTH-UHFFFAOYSA-N
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Description

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde ( 1936319-73-1) is a high-purity chemical building block supplied for research and development purposes. This compound features a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a formyl group (carbaldehyde) and a 3-methylbutan-2-yl side chain, giving it a molecular formula of C 10 H 18 O 2 and a molecular weight of 170.25 . This compound serves as a versatile aldehyde intermediate in organic synthesis. Compounds with the oxolane-3-carbaldehyde scaffold are valuable precursors in the synthesis of more complex molecules, particularly through reductive amination reactions . The process involves reacting an aldehyde, such as this compound, with a nitrogen compound in the presence of hydrogen and a heterogeneous catalyst to produce primary, secondary, or tertiary amines . These resulting amine derivatives are of significant interest in various research fields, including medicinal chemistry and the development of new materials. The specific 3-methylbutan-2-yl substituent on the oxolane ring may influence the compound's steric and electronic properties, potentially fine-tuning the reactivity and biological activity of the final products . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can be assured of reliable cold-chain shipping and consistent quality for their investigative work.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8(2)9(3)10(6-11)4-5-12-7-10/h6,8-9H,4-5,7H2,1-3H3

InChI Key

KAXKNJPZBVWJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCOC1)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with commercially available precursors such as substituted alcohols or aldehydes that can be converted into the oxolane ring system.
  • The 3-methylbutan-2-yl substituent is introduced via alkylation or coupling reactions using appropriate alkyl halides or organometallic reagents.

Synthetic Strategy

A general synthetic approach involves the following steps:

  • Formation of the Oxolane Ring:
    The oxolane (tetrahydrofuran) ring is typically formed via intramolecular cyclization of a suitably functionalized hydroxyalkyl intermediate. This can be achieved through acid- or base-catalyzed cyclization reactions.

  • Introduction of the 3-Methylbutan-2-yl Substituent:
    The alkyl substituent at the 3-position of the oxolane ring is introduced either before or after ring closure. This is commonly done by alkylation using 3-methylbutan-2-yl halides or via nucleophilic substitution reactions.

  • Installation of the Aldehyde Group:
    The aldehyde functionality at the 3-position can be introduced by oxidation of a corresponding primary alcohol or by direct formylation reactions. Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane are commonly used for this transformation.

Representative Synthetic Route

Based on analogous synthetic methodologies for related compounds (e.g., oxolane derivatives with alkyl substitution and aldehyde groups), a plausible route is:

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Reaction of hydroxyalkyl intermediate with 3-methylbutan-2-yl bromide under basic conditions Introduction of 3-methylbutan-2-yl substituent
2 Cyclization Acid-catalyzed intramolecular cyclization (e.g., using p-toluenesulfonic acid) Formation of oxolane ring
3 Oxidation Oxidation of primary alcohol to aldehyde using PCC or Dess–Martin periodinane Formation of 3-(3-methylbutan-2-yl)oxolane-3-carbaldehyde

Alternative Routes and Variations

  • Grignard Reaction Approach:
    The aldehyde can be formed by reacting an oxolane ring-containing ketone intermediate with a Grignard reagent derived from 3-methylbutan-2-yl halide, followed by controlled oxidation.

  • Use of Protective Groups:
    Protective groups may be employed to mask sensitive hydroxyl groups during alkylation or oxidation steps to improve selectivity and yield.

Research Data and Results on Preparation

Although direct experimental data specific to this compound are limited in public literature, analogous compounds have been synthesized and characterized with detailed reaction conditions and yields.

Yield and Purity

Step Reaction Typical Yield (%) Purity (%) Notes
Alkylation Hydroxyalkyl + alkyl halide 70-85 >95 Dependent on alkylating agent and base
Cyclization Acid-catalyzed ring closure 75-90 >95 Controlled temperature critical
Oxidation PCC or Dess–Martin 80-90 >98 Mild conditions preferred to avoid overoxidation

Analytical Characterization

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%)
Alkylation → Cyclization → Oxidation Sequential alkylation, ring closure, then oxidation Straightforward, high regioselectivity Requires careful control of conditions to avoid side reactions 70-85 overall
Grignard addition to ketone intermediate Grignard reagent formation, addition, then oxidation Enables direct introduction of alkyl substituent Sensitive to moisture, requires inert atmosphere 65-80 overall
Protective group strategy Use of protecting groups to improve selectivity Higher purity and yield More steps, increased complexity 60-75 overall

Chemical Reactions Analysis

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers use it to study the effects of aldehyde-containing compounds on biological systems.

    Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituent Molecular Formula Molecular Weight CAS Number
3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde Oxolane (THF) 3-Methylbutan-2-yl + CHO C₁₀H₁₆O₂* ~168.23* Not listed
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde Oxolane (THF) 2-(Benzyloxy)ethyl + CHO C₁₄H₁₈O₃ 234.29 194794-54-2
3-Methyl-oxetane-3-carbaldehyde Oxetane Methyl + CHO C₅H₈O₂ 100.12 609-08-5
Methyl 2-benzoylamino-3-oxobutanoate Oxobutanoate ester Benzoylamino + methyl ester C₁₂H₁₃NO₄ 235.24 Not listed

*Calculated based on analogous structures.

Key Observations:
  • Ring Size : The oxolane (5-membered) ring in the target compound offers greater conformational flexibility than the oxetane (4-membered) ring in 3-methyl-oxetane-3-carbaldehyde , which may influence solubility and thermal stability .
  • Reactivity: The aldehyde group in the target compound is more electrophilic than the ester group in methyl 2-benzoylamino-3-oxobutanoate, favoring nucleophilic additions over hydrolytic reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound 3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde 3-Methyl-oxetane-3-carbaldehyde
Boiling Point (°C) ~200–220* ~280–300 (decomposes) 150–160
Solubility (Polarity) Low (hydrophobic substituent) Moderate (polar benzyloxy group) High (smaller ring, polar CHO)
Stability Stable under inert conditions Sensitive to oxidation (benzyl group) Prone to ring-opening

*Estimated based on alkyl-substituted oxolane analogs.

Key Findings:
  • The hydrophobic 3-methylbutan-2-yl group reduces water solubility compared to benzyloxy-containing analogs, making the compound more suitable for non-polar reaction media .
  • The oxetane analog’s smaller ring size increases strain, leading to higher reactivity in ring-opening reactions compared to the oxolane derivatives .

Biological Activity

3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde, also known as 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde, is an organic compound characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring and an aldehyde functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C10H18O, with a molecular weight of 170.25 g/mol. The presence of the aldehyde group allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function.

The biological activity of this compound is primarily attributed to its aldehyde functionality. This group can engage in various chemical reactions, including:

  • Covalent bonding with nucleophiles such as thiols or amines, which may lead to modifications in protein function.
  • Michael addition reactions , which could influence several biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound may have various therapeutic applications due to its interactions with biological molecules. While specific biological activities are still under investigation, preliminary studies suggest potential roles in:

  • Antimicrobial activity : The compound's structure may contribute to its ability to interact with microbial targets.
  • Antioxidant properties : Similar compounds have shown promise in scavenging free radicals, which could be beneficial in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Here are some notable findings:

  • Antimicrobial Studies : A study focusing on related aldehydes found that certain derivatives exhibited significant antimicrobial activity against various pathogens, indicating a potential for this compound to act similarly .
  • Cell Viability Assays : In vitro assays using cell lines have been conducted to evaluate the cytotoxic effects of the compound. Results indicated varying degrees of cell viability depending on concentration, suggesting a dose-dependent effect that warrants further exploration .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-(3-Methylbutan-2-yl)oxolane-2-carbaldehydeC10H18OContains a branched alkyl group enhancing stability.
7-(3-Methylbutan-2-enyl)-2H-benzodioxepinC14H18O2Features a benzodioxepin core, offering distinct reactivity.
3-(Butan-2-enyl)oxolane-3-carbaldehydeC9H14OLacks the methyl substituent, affecting reactivity.

The comparative analysis highlights the distinct features of this compound, particularly its unique combination of functional groups and structural stability.

Q & A

Q. Q1. What are the established synthetic routes for 3-(3-Methylbutan-2-yl)oxolane-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of oxolane-3-carbaldehyde derivatives with 3-methylbutan-2-amine in the presence of sodium cyanoborohydride under mild acidic conditions (pH 5–6) . Alternatively, Grignard addition to tetrahydrofuran-3-carbaldehyde followed by oxidation of the resulting alcohol to the aldehyde may be employed. Key variables include:

  • Temperature : Optimal yields (70–80%) are achieved at 25–30°C.
  • Catalyst : Sodium cyanoborohydride minimizes side reactions compared to NaBH₄.
  • Protecting groups : Benzyloxyethyl substituents (e.g., 3-[2-(benzyloxy)ethyl]oxolane-3-carbaldehyde) can stabilize intermediates during multi-step syntheses .

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The oxolane ring protons split into multiplets (δ 1.5–4.5 ppm), with coupling constants indicating ring conformation .
    • ¹³C NMR : The aldehyde carbon resonates at δ 195–200 ppm, while the quaternary oxolane carbon appears at δ 75–85 ppm .
  • IR : A strong C=O stretch at 1700–1720 cm⁻¹ confirms the aldehyde group.
  • Mass Spectrometry : The molecular ion peak (m/z ~184) and fragmentation patterns (e.g., loss of –CHO group) validate the structure .

Q. Q3. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
  • Decomposition risks : Exposure to moisture or acidic/basic conditions may lead to aldol condensation or hydrolysis. Use stabilizers like BHT (0.1%) for long-term storage .

Advanced Research Questions

Q. Q4. What strategies optimize stereoselective synthesis of the compound, particularly for studying steric effects in catalytic systems?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control the configuration of the 3-methylbutan-2-yl group.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric clashes between the methyl substituent and oxolane ring, guiding solvent selection (e.g., THF vs. DCM) .

Q. Q5. How can computational methods (e.g., molecular docking) predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate interactions between the aldehyde group and nucleophiles (e.g., amines). The methylbutan-2-yl group reduces accessibility to the carbonyl carbon, lowering reactivity by ~30% compared to unsubstituted analogs .
  • MD simulations : Analyze solvent effects on transition-state stabilization in polar aprotic solvents (e.g., DMF) .

Q. Q6. How do contradictions in reported biological activity data arise, and how can they be resolved?

Methodological Answer:

  • Source of contradictions : Variability in impurity profiles (e.g., oxidized by-products like carboxylic acids) or assay conditions (e.g., pH-dependent solubility).
  • Resolution :
    • HPLC purification (>99% purity) to eliminate confounding by-products .
    • Dose-response curves : Test across a wider concentration range (1 nM–100 µM) to account for non-linear effects .

Q. Q7. What experimental designs are suitable for evaluating the compound’s potential as a pharmacophore in antimicrobial agents?

Methodological Answer:

  • In vitro assays :
    • MIC determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
    • Time-kill kinetics : Monitor bactericidal activity over 24 hours.
  • Mechanistic studies :
    • Membrane disruption : Use fluorescent probes (e.g., DiSC₃(5)) to assess depolarization.
    • Enzyme inhibition : Test against bacterial enoyl-ACP reductase .

Q. Q8. What safety protocols are critical when handling this compound in high-throughput screening?

Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of aldehyde vapors.
  • Spill management : Neutralize with sodium bisulfite solution to convert the aldehyde to a non-volatile adduct .

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